1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione
Description
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a hydroxyl group at position 1 and a 2-methylprop-2-enyl (isobutenyl) substituent at position 2 of the anthracene-9,10-dione scaffold. The isobutenyl group introduces steric bulk and unsaturated bonding, which may influence electronic properties, solubility, and interactions with biological targets.
Properties
CAS No. |
84736-03-8 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-hydroxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O3/c1-10(2)9-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,1,9H2,2H3 |
InChI Key |
IFUVFILINVIGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of anthraquinone with 2-methylallyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.
Reduction: Formation of anthrahydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with different functional groups.
Scientific Research Applications
1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). The compound’s hydroxy and carbonyl groups play a crucial role in its biological activity by facilitating interactions with cellular proteins and DNA .
Comparison with Similar Compounds
Substituent Position and Type
- Position 2 Substitution: 1-Hydroxy-2-methylanthracene-9,10-dione (): A methyl group at position 2 simplifies synthesis but reduces steric and electronic effects compared to the bulkier isobutenyl group. This compound serves as a key intermediate in synthesizing ether derivatives (e.g., 1-hydroxy-2-alkyloxymethyl anthraquinones) .
Position 3 Substitution :
Substituent Saturation and Functional Groups
- 1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione (): A saturated isobutyl group at position 2 reduces reactivity compared to the unsaturated isobutenyl group. The additional hydroxyl at position 8 increases polarity and hydrogen-bonding interactions .
- 1-Hydroxy-2-hydroxymethylanthracene-9,10-dione (): A hydroxymethyl group at position 2 improves water solubility and enables glycosylation or esterification for prodrug development .
Physical and Spectral Properties
Key Observations :
- Aryl-substituted analogs exhibit higher melting points due to crystallinity from planar aromatic systems .
- Alkenyl substituents (e.g., isobutenyl) may lower melting points compared to polar groups (e.g., hydroxymethyl) due to reduced intermolecular forces.
- UV/Vis spectra of anthraquinones typically show λmax at 220–260 nm (π→π* transitions) and 400–450 nm (n→π* of C=O) .
Biological Activity
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione, also known as a derivative of anthraquinone, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.31 g/mol. Its structure features a hydroxyl group and an alkene side chain, which may contribute to its reactivity and biological activity.
Synthesis
Synthesis methods for anthraquinone derivatives often involve various chemical reactions such as Suzuki-Miyaura cross-coupling. This method allows for the introduction of aryl groups that can enhance biological activity by improving solubility or altering interaction with biological targets .
Anticancer Properties
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. A study showed that certain substituted anthraquinones demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin against various cancer cell lines, including glioblastoma and prostate cancer cells . The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Anthraquinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | DU-145 (Prostate Cancer) | 1.1 | Induces apoptosis via DNA intercalation |
| Doxorubicin | DU-145 | 0.5 | Topoisomerase II inhibition |
| Mitoxantrone | SNB-19 (Glioblastoma) | 0.8 | DNA synthesis inhibition |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. A study demonstrated that derivatives of anthraquinone could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Case Study on Cytotoxicity : A series of experiments conducted on synthesized derivatives indicated that the presence of specific substituents significantly influenced cytotoxicity levels. For instance, compounds with methoxy groups exhibited enhanced activity against cancer cells compared to their unsubstituted counterparts .
- Mechanistic Study : Further investigations into the mechanism revealed that certain derivatives could induce cell cycle arrest at the sub-G1 phase, indicating their potential to trigger programmed cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
